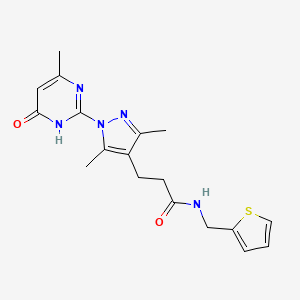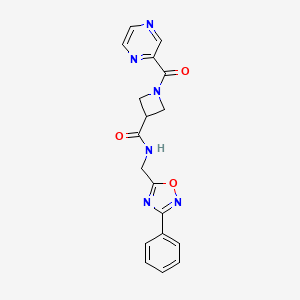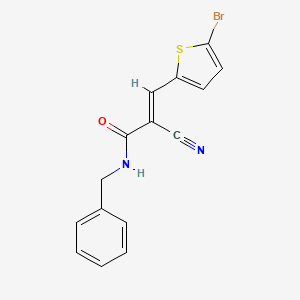![molecular formula C13H20ClNO2 B2805973 Tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride CAS No. 2375269-89-7](/img/structure/B2805973.png)
Tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride is a chemical compound with the CAS Number: 2375269-89-7 . It has a molecular weight of 257.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride is 1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14;/h4-7H,8-9,14H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
Tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 257.76 .Scientific Research Applications
Synthesis and Characterization of Pharmaceutical Intermediates
Researchers have explored the synthesis and characterization of compounds related to Tert-butyl 2-[3-(aminomethyl)phenyl]acetate; hydrochloride for potential antimicrobial applications. For instance, Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines, which are characterized by their antimicrobial activity. This process involved several steps, including bromination, reduction, and cyclization, demonstrating the compound's utility as a versatile intermediate in organic synthesis (Doraswamy & Ramana, 2013).
Catalysis and Chemical Transformations
The compound's role extends to catalysis and chemical transformations. Hodges et al. (2004) detailed a base-promoted cyclization process that yields complex organic structures, showcasing the compound's utility in facilitating specific chemical transformations to produce novel molecular structures with potential application in drug development and materials science (Hodges, Wang, & Riley, 2004).
Intermediate in Synthesis of Complex Molecules
Further research includes its application as an intermediate in the synthesis of complex molecules, such as the work by Hassan et al. (2007), who developed a novel process for synthesizing an intermediate of benazepril hydrochloride, a medication used for treating high blood pressure. This underscores the compound's importance in the pharmaceutical industry for developing therapeutics (Hassan, Tao, Ping-yu, & Yu-qing, 2007).
Exploration of Chemical Properties and Reactions
Kawamoto and Kushi (2000) examined the CH/π interaction in nickel(II) complexes derived from 2-substituted benzothiazolines, indicating the broader relevance of such compounds in understanding fundamental chemical interactions and their implications for designing metal-organic frameworks or catalysts (Kawamoto & Kushi, 2000).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14;/h4-7H,8-9,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHCIBAFOIQNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805895.png)
![Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate](/img/structure/B2805899.png)
amine](/img/structure/B2805900.png)

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol](/img/structure/B2805904.png)

![2-(2-Methoxyphenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2805908.png)



![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2805912.png)
![7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2805913.png)
